5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride
CAS No.: 76270-20-7
Cat. No.: VC7347213
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76270-20-7 |
|---|---|
| Molecular Formula | C10H11ClN2O |
| Molecular Weight | 210.66 |
| IUPAC Name | 5-methyl-3-phenyl-1,2-oxazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2O.ClH/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H |
| Standard InChI Key | ZDCUBXLMFHSWGF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)N.Cl |
Introduction
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride is a chemical compound with the CAS number 76270-20-7. It is a derivative of the oxazole ring system, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Modifications
The compound can undergo various chemical modifications. For example, the methylation of the phenyl ring of 5-Methyl-3-phenyl-1,2-oxazol-4-amine with sodium methoxide in methanol leads to the formation of 5-(Methoxymethyl)-3-phenyl-1,2-oxazol-4-amine. This intermediate can then react with aryl bromides to form more complex derivatives .
Hazard Information
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Precautionary Statements:
Applications and Availability
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride is available from various chemical suppliers, such as CymitQuimica and AstaTech, with purity levels typically around 95% . It is used in custom synthesis and can be modified to produce complex carbohydrate derivatives .
Hazard Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Availability
| Supplier | Purity | Quantity | Lead Time |
|---|---|---|---|
| CymitQuimica | - | 2500 mg | - |
| AstaTech | 95% | 10 g | - |
| Kemix Pty Ltd | 95% | 100 mg, 1 g, 5 g | 65 days |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume